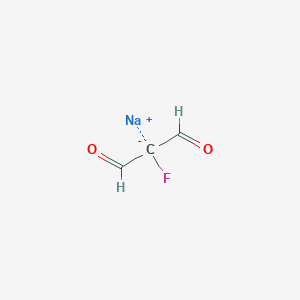
sodium;2-fluoropropanedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-fluoropropanedial, also known as fluoromalonaldehyde sodium salt, is an organic compound with the molecular formula C(_3)H(_2)FNaO(_2). This compound is characterized by the presence of a fluorine atom attached to a propanedial structure, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 2-fluoropropanedial can be synthesized through several methods. One common approach involves the fluorination of malonaldehyde derivatives. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In industrial settings, the production of sodium 2-fluoropropanedial often involves large-scale fluorination processes. These processes are optimized for yield and purity, utilizing advanced fluorinating agents and catalysts to achieve efficient conversion rates. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production efficiency.
化学反应分析
Types of Reactions: Sodium 2-fluoropropanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Fluoromalonic acid.
Reduction: 2-fluoropropanediol.
Substitution: Various substituted propanedial derivatives depending on the nucleophile used.
科学研究应用
Sodium 2-fluoropropanedial has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: It is explored for its potential in drug development, particularly in designing enzyme inhibitors and other therapeutic agents.
Industry: Sodium 2-fluoropropanedial is utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism by which sodium 2-fluoropropanedial exerts its effects involves its interaction with various molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity, making it a potent inhibitor or activator of specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Sodium 2-fluoropropanedial can be compared with other similar compounds such as:
Sodium 2-chloropropanedial: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Sodium 2-bromopropanedial: Another halogenated derivative with distinct chemical properties due to the presence of bromine.
Sodium 2-iodopropanedial: Contains iodine, resulting in unique reactivity patterns compared to its fluorinated counterpart.
Uniqueness: The presence of the fluorine atom in sodium 2-fluoropropanedial imparts unique properties such as increased stability and altered electronic characteristics, making it particularly valuable in applications requiring specific reactivity and stability profiles.
属性
分子式 |
C3H2FNaO2 |
|---|---|
分子量 |
112.03 g/mol |
IUPAC 名称 |
sodium;2-fluoropropanedial |
InChI |
InChI=1S/C3H2FO2.Na/c4-3(1-5)2-6;/h1-2H;/q-1;+1 |
InChI 键 |
ZBJPJSAIIONIIU-UHFFFAOYSA-N |
规范 SMILES |
C(=O)[C-](C=O)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





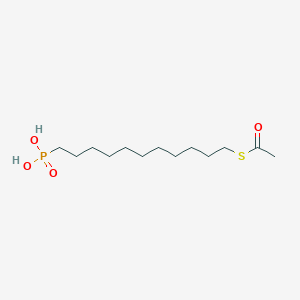
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
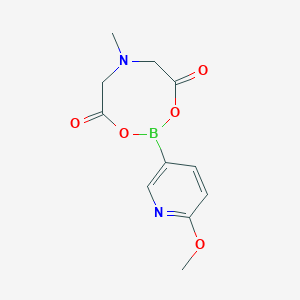
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
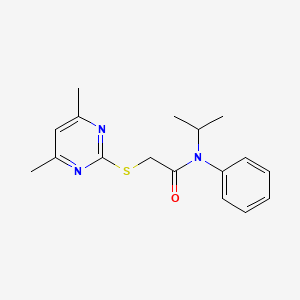

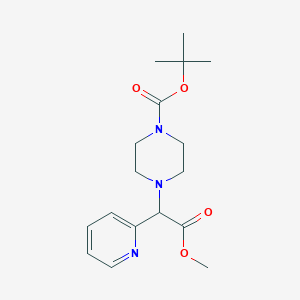
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
